molecular formula C16H11Br2N3O2S2 B11992650 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11992650
M. Wt: 501.2 g/mol
InChI Key: IJXMJNPKBCSBGU-FBCYGCLPSA-N
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Description

2(1,3-BENZOTHIAZOL-2-YLTHIO)-N’-(3,5-DIBROMO-4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety linked to a dibromo-hydroxybenzylidene aceto hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1,3-BENZOTHIAZOL-2-YLTHIO)-N’-(3,5-DIBROMO-4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of Dibromo-Hydroxybenzylidene Aceto Hydrazide: This involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with aceto hydrazide under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the dibromo-hydroxybenzylidene aceto hydrazide under appropriate conditions, often using a catalyst or under reflux.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group or the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the aceto hydrazide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or benzylidene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Compounds with benzothiazole moieties are often studied for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in catalysis, it might coordinate with metal centers to facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzothiazole Hydrazones: Studied for their antimicrobial and anticancer properties.

Uniqueness

2(1,3-BENZOTHIAZOL-2-YLTHIO)-N’-(3,5-DIBROMO-4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE is unique due to the presence of both benzothiazole and dibromo-hydroxybenzylidene moieties, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C16H11Br2N3O2S2

Molecular Weight

501.2 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11Br2N3O2S2/c17-10-5-9(6-11(18)15(10)23)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+

InChI Key

IJXMJNPKBCSBGU-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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